molecular formula C5H10O2S B1347096 Ethyl (methylthio)acetate CAS No. 4455-13-4

Ethyl (methylthio)acetate

Cat. No.: B1347096
CAS No.: 4455-13-4
M. Wt: 134.2 g/mol
InChI Key: MDIAKIHKBBNYHF-UHFFFAOYSA-N
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Description

Ethyl (methylthio)acetate is an organic compound with the molecular formula C5H10O2S and a molecular weight of 134.197. It is also known by other names such as methylthioacetic acid ethyl ester and acetic acid, (methylthio)-, ethyl ester . This compound is characterized by its sulfur-containing ester structure, which contributes to its unique aroma and chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl (methylthio)acetate plays a role in various biochemical reactions, particularly those involving sulfur-containing compounds. It interacts with enzymes such as alcohol dehydrogenase and alcohol-O-acetyltransferase. These enzymes facilitate the conversion of ethanol and acetyl-CoA into this compound through esterification reactions. The interaction between this compound and these enzymes is crucial for the biosynthesis of this compound in biological systems .

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in sulfur metabolism and detoxification pathways. The presence of this compound in cells can lead to changes in the activity of enzymes responsible for sulfur compound metabolism, thereby impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for alcohol dehydrogenase and alcohol-O-acetyltransferase, leading to the formation of this compound from ethanol and acetyl-CoA. Additionally, this compound can inhibit or activate certain enzymes, resulting in changes in gene expression and metabolic pathways. These interactions at the molecular level are essential for understanding the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its concentration and efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved detoxification processes. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the condensation of ethanol and acetyl-CoA, the reverse esterase synthesis from ethanol and acetate, and the oxidation of hemiacetal. These pathways are facilitated by enzymes such as alcohol dehydrogenase and alcohol-O-acetyltransferase. The involvement of this compound in these pathways highlights its role in sulfur metabolism and its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and its effects on cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the mitochondria and endoplasmic reticulum. This subcellular localization is crucial for its activity and function, as it allows this compound to interact with specific enzymes and biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (methylthio)acetate can be synthesized through the esterification of methylthioacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl (methylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (methylthio)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (methylthio)acetate exerts its effects involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions or other sulfur-containing molecules, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes .

Comparison with Similar Compounds

  • Methylthioacetic acid ethyl ester
  • Ethyl α-(methylthio)acetate
  • Methylsulfanyl-acetic acid ethyl ester

Comparison: Ethyl (methylthio)acetate is unique due to its specific ester structure and the presence of a sulfur atom, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique aroma profile and reactivity, making it valuable in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-7-5(6)4-8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIAKIHKBBNYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196219
Record name Ethyl (methylthio)acetate
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Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid with a fruity odour
Record name Ethyl 2-(methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70.00 to 72.00 °C. @ 12.00 mm Hg
Record name Ethyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name Ethyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040263
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl 2-(methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.038-1.043
Record name Ethyl 2-(methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

4455-13-4
Record name Ethyl (methylthio)acetate
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Record name Ethyl (methylthio)acetate
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Record name 4455-13-4
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Record name Ethyl (methylthio)acetate
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Record name Ethyl (methylthio)acetate
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Record name ETHYL (METHYLTHIO)ACETATE
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Record name Ethyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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